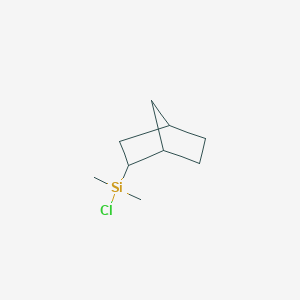

2-(Bicycloheptyl)dimethylchlorosilane

Description

2-(Bicycloheptyl)dimethylchlorosilane is an organosilicon compound characterized by a bicycloheptyl group (a norbornene-derived structure) attached to a dimethylchlorosilane moiety. Its molecular structure combines the rigidity and steric bulk of the bicycloheptyl system with the reactivity of the chlorosilane group.

The compound is synthesized via hydrosilylation reactions, where dimethylchlorosilane reacts with bicycloheptene derivatives in the presence of platinum catalysts. Evidence highlights that substituent positioning (endo vs. exo) on the bicycloheptyl skeleton significantly influences reaction kinetics and product configuration. For example, exo-substituted bicycloheptenes react faster with dimethylchlorosilane, yielding silyl derivatives with silicon exclusively on the exo face .

Properties

IUPAC Name |

2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUCQARMOIYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC2CCC1C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicycloheptyl)dimethylchlorosilane typically involves the reaction of bicycloheptane derivatives with chlorosilanes. One common method is the reaction of bicycloheptane with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Bicycloheptyl)dimethylchlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Hydrolysis: This reaction occurs readily in the presence of water or moisture, often under ambient conditions.

Major Products Formed

Substitution Reactions: The major products are siloxanes or silamines, depending on the nucleophile used.

Hydrolysis: The major products are silanols and hydrochloric acid.

Scientific Research Applications

2-(Bicycloheptyl)dimethylchlorosilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry.

Biology: The compound is used in the modification of biomolecules for research purposes. Its reactivity with nucleophiles allows for the attachment of silicon-containing groups to biological molecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of specialty silicones and as a reagent in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Bicycloheptyl)dimethylchlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The reactivity and applications of 2-(bicycloheptyl)dimethylchlorosilane differ markedly from other chlorosilanes due to its bicyclic framework. Below is a detailed comparison with structurally related silanes:

Reactivity and Stability

- Steric Effects : The bicycloheptyl group in this compound imposes significant steric hindrance, reducing reaction rates compared to linear silanes like dimethylchlorosilane. For instance, endo-substituted bicycloheptenes exhibit slower reaction kinetics with dimethylchlorosilane than their exo counterparts .

- Electronic Effects : Electron-withdrawing substituents (e.g., anhydride or imide groups) on the bicycloheptyl skeleton enhance reactivity via field effects, overriding purely steric considerations .

Research Findings and Data Tables

Physical Properties (Inferred)

Biological Activity

2-(Bicycloheptyl)dimethylchlorosilane, a silane compound, has garnered attention for its potential biological activities. While the specific biological mechanisms and effects of this compound are not extensively documented in the literature, some studies suggest its relevance in various biochemical pathways and applications.

- Chemical Formula : CHClSi

- Molecular Weight : 202.79 g/mol

- CAS Number : 117046-42-1

Studies and Findings

While specific studies on this compound are scarce, research on related silanes provides a foundation for understanding potential biological activities:

- Anti-inflammatory Properties : Some silanes have demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like TNF-α and IL-6 in various cellular models.

- Cellular Interaction : Research indicates that silane compounds can interact with proteins and lipids in cell membranes, potentially influencing cell signaling and function .

Case Studies

Although direct case studies specifically involving this compound are not available, the following examples illustrate the biological relevance of silane compounds:

| Study | Compound | Findings |

|---|---|---|

| Threo-Guaiacylglycerol | Exhibited anti-inflammatory activity by inhibiting NO, TNF-α, and IL-6 production in RAW264.7 cells. | |

| Study 2 | Silanes in Biochemistry | Investigated how silanes affect cellular metabolism and signaling pathways, suggesting potential therapeutic applications. |

Pharmacokinetics

The pharmacokinetic profile of this compound is not well characterized. However, general observations about silanes indicate:

- Absorption : Silanes may be absorbed through mucosal membranes or via dermal contact.

- Distribution : Once absorbed, they may distribute through lipid membranes due to their hydrophobic nature.

- Metabolism : Limited data are available; however, silanes often undergo hydrolysis to form silanol derivatives that may exhibit different biological activities.

- Excretion : Excretion routes remain largely undefined but could involve renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.